molecular formula C7H11ClN2 B2649376 N,2-Dimethylpyridin-3-amine hydrochloride CAS No. 1955518-51-0

N,2-Dimethylpyridin-3-amine hydrochloride

Cat. No.: B2649376
CAS No.: 1955518-51-0
M. Wt: 158.63
InChI Key: TVBTWRYITZNWCS-UHFFFAOYSA-N
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Description

N,2-Dimethylpyridin-3-amine hydrochloride: is a chemical compound with the molecular formula C7H10N2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2-Dimethylpyridin-3-amine hydrochloride typically involves the methylation of pyridin-3-amine. One common method is the reaction of pyridin-3-amine with methyl iodide in the presence of a base such as potassium carbonate. The resulting N,2-dimethylpyridin-3-amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually produced in a powdered form and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: N,2-Dimethylpyridin-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N,2-Dimethylpyridin-3-amine hydrochloride is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules and is used in the preparation of ligands for catalysis .

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological molecules. It can be used in assays to investigate enzyme activity and binding studies .

Medicine: Its derivatives are explored for their pharmacological properties and potential therapeutic uses .

Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and other specialty chemicals. It is also used as a reagent in various chemical processes .

Mechanism of Action

The mechanism of action of N,2-Dimethylpyridin-3-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to changes in biochemical pathways and cellular responses .

Comparison with Similar Compounds

    N,N-Dimethylpyridin-4-amine (DMAP): A similar compound used as a catalyst in organic synthesis.

    N-Methylpyridin-3-amine: A related compound with one less methyl group.

Uniqueness: N,2-Dimethylpyridin-3-amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. Its ability to participate in a variety of chemical reactions makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

N,2-dimethylpyridin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.ClH/c1-6-7(8-2)4-3-5-9-6;/h3-5,8H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBTWRYITZNWCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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